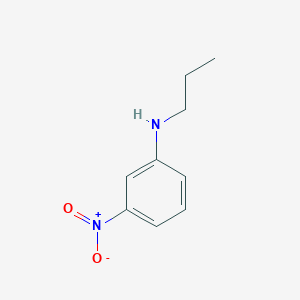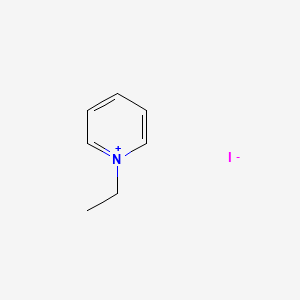![molecular formula C5H5ClF3NO2 B3058079 Propanoyl chloride, 3-[(trifluoroacetyl)amino]- CAS No. 87639-76-7](/img/structure/B3058079.png)
Propanoyl chloride, 3-[(trifluoroacetyl)amino]-
Vue d'ensemble
Description
Propanoyl chloride, 3-[(trifluoroacetyl)amino]- is a chemical compound with the molecular formula C6H6ClF3NO2. It is an acyl chloride derivative that is used in various organic synthesis processes. This compound is known for its reactivity and is often employed as a reagent in the preparation of other chemical substances.
Mécanisme D'action
Mode of Action
The compound interacts with its targets through a nucleophilic addition / elimination reaction . This involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The elimination stage happens in two steps: the carbon-oxygen double bond reforms and a chloride ion is pushed off, followed by removal of a hydrogen ion from the nitrogen .
Biochemical Pathways
The compound affects the acylation reactions in biochemical pathways . Acylation is a process where an acyl group is introduced into a molecule. The reactions of acyl chlorides with primary amines, such as in the case of this compound, are a key part of these pathways .
Result of Action
The result of the compound’s action is the formation of N-substituted amides and ammonium chloride . These products are formed due to the reaction between the compound and amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- can be synthesized through the reaction of propanoyl chloride with trifluoroacetic anhydride and an amine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of propanoyl chloride, 3-[(trifluoroacetyl)amino]- involves the chlorination of propionic acid with phosgene. This method is efficient and allows for the large-scale production of the compound .
Types of Reactions:
Substitution Reactions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form propanoic acid and trifluoroacetamide.
Acylation: It can participate in Friedel-Crafts acylation reactions, introducing the propanoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride are often used in Friedel-Crafts acylation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, and other derivatives.
Hydrolysis Products: Propanoic acid and trifluoroacetamide.
Applications De Recherche Scientifique
Propanoyl chloride, 3-[(trifluoroacetyl)amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the propanoyl group into various molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Propanoyl Chloride: Similar in structure but lacks the trifluoroacetyl group, making it less reactive.
Trifluoroacetyl Chloride: Contains the trifluoroacetyl group but lacks the propanoyl moiety.
Uniqueness: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- is unique due to the presence of both the propanoyl and trifluoroacetyl groups. This dual functionality enhances its reactivity and makes it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3NO2/c6-3(11)1-2-10-4(12)5(7,8)9/h1-2H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFNIBAECYMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559029 | |
| Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-76-7 | |
| Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline](/img/structure/B3057999.png)



![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)





![1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one](/img/structure/B3058016.png)


